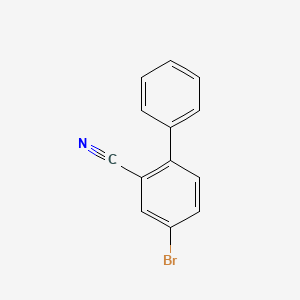
4-Bromo-2-cyanobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-cyanobiphenyl is an organic compound with the molecular formula C14H10BrN. It is a significant pharmaceutical intermediate and organic synthetic material used in the preparation of various drugs, particularly those in the sartan class such as azilsartan ester and temisartan . This compound is also utilized in the synthesis of other pyrazolines and related derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-cyanobiphenyl can be synthesized using 2-cyano-4-methylbiphenyl as a raw material. One method involves dissolving 10g of 2-cyano-4-methylbiphenyl in 30mL of dichloromethane, followed by the addition of 9g of dibromo hydantoin dissolved in 30mL of dichloromethane . The mixture is then subjected to a flow reactor at a constant temperature of 50°C with 475nm LED light for 30 minutes .
Industrial Production Methods: An industrially advantageous method involves treating 4’-methyl-2-cyanobiphenyl with bromine in a halogenated hydrocarbon solvent or an alkane solvent having 5 to 7 carbon atoms . This method is preferred due to its high yield and the use of inexpensive starting materials .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyanobiphenyl undergoes various types of reactions, including:
Substitution Reactions: Common reagents include bromine and N-bromosuccinimide.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions:
Bromination: Using bromine or N-bromosuccinimide in the presence of a radical initiator such as dibenzoyl peroxide.
Solvents: Dichloromethane, halogenated hydrocarbons, and alkanes are commonly used.
Major Products:
Monobromo Products: The primary product is this compound itself.
Dibromo Products: These can form as by-products but are generally minimized in optimized reactions.
Scientific Research Applications
4-Bromo-2-cyanobiphenyl is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism by which 4-bromo-2-cyanobiphenyl exerts its effects is primarily through its role as a pharmaceutical intermediate. It is involved in the synthesis of drugs that act as angiotensin II receptor antagonists, which help in regulating blood pressure by blocking the effects of angiotensin II, a potent vasoconstrictor . The molecular targets include the angiotensin II receptors, and the pathways involved are those related to the renin-angiotensin system .
Comparison with Similar Compounds
- 2-Cyano-4’-bromomethylbiphenyl
- 4’-Bromomethylbiphenyl-2-carbonitrile
- 4’-Bromomethyl-[1,1’-biphenyl]-2-carbonitrile
Uniqueness: 4-Bromo-2-cyanobiphenyl is unique due to its specific application in the synthesis of sartan-class drugs. Its structure allows for effective interaction with angiotensin II receptors, making it a crucial intermediate in the pharmaceutical industry .
Properties
Molecular Formula |
C13H8BrN |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
5-bromo-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H8BrN/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-8H |
InChI Key |
SVSPXTFMNFINCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















